Plasma Stability: Kisspeptin-54 Exhibits 8-Fold Longer Circulatory Half-Life than Kisspeptin-10 in Murine Models
In vivo pharmacokinetic analysis in male mice demonstrates that full-length kisspeptin-54 (KP-54) possesses a circulatory half-life of approximately 32 minutes following peripheral administration, whereas the minimal decapeptide KP-10 is rapidly cleared with a half-life of approximately 4 minutes [1]. This 8-fold difference in plasma stability directly impacts the duration of downstream endocrine effects. It should be noted that this comparison utilizes full-length KP-54 data; direct half-life data for the 27-54 fragment specifically are not reported in the primary literature. However, the 27-54 fragment's intermediate length (28 amino acids vs. 10 for KP-10) is expected to confer greater resistance to rapid peptidase degradation than KP-10, making it a mechanistically relevant comparator for stability studies [2].
| Evidence Dimension | Plasma half-life (t1/2) following peripheral administration |
|---|---|
| Target Compound Data | Full-length KP-54: ~32 min (mouse); KP-54 (27-54) fragment: no direct t1/2 data available |
| Comparator Or Baseline | KP-10: ~4 min (mouse); 3.8 min (human) |
| Quantified Difference | KP-54 t1/2 is ~8× longer than KP-10 |
| Conditions | Male mice, single intraperitoneal injection; RIA detection for peptide quantification |
Why This Matters
A longer half-life translates to sustained target engagement and reduced dosing frequency in longitudinal in vivo studies, critical for chronic reproductive axis stimulation protocols.
- [1] d'Anglemont de Tassigny X, Jayasena CN, Murphy KG, Dhillo WS, Colledge WH. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo. PLoS One. 2017;12(5):e0176821. View Source
- [2] NovoPro Labs. Kisspeptin-54 (27-54) (human) peptide product description. View Source
